

# A Comparative Analysis of N-Methylmescaline and Other Psychedelic Phenethylamines

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## Compound of Interest

Compound Name: *N-Methylmescaline hydrochloride*

Cat. No.: B3025681

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Methylmescaline and other structurally related phenethylamine compounds. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of the pharmacodynamic and pharmacokinetic properties of these molecules. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided.

## Introduction to Phenethylamines

Phenethylamines are a class of organic compounds with a phenethylamine backbone. Many substituted phenethylamines are psychoactive, with effects ranging from stimulants to empathogens and psychedelics. Mescaline, derived from the peyote cactus, is a classic psychedelic phenethylamine. This guide focuses on the comparison of N-Methylmescaline, a naturally occurring analog of mescaline, with mescaline itself and other notable psychedelic phenethylamines.

## Data Presentation

The following tables summarize the in vitro and in vivo data for N-Methylmescaline and a selection of other phenethylamine compounds.

Table 1: In Vitro Receptor Binding Affinities ( $K_i$  in nM)

Compound	5-HT <sub>1a</sub>	5-HT <sub>2a</sub>	5-HT <sub>2C</sub>
Mescaline	6,700[1]	9,400[1]	9,900[2]
N-Methylmescaline	Data not available	A <sub>2</sub> = 5,250 <sup>1</sup> [3][4]	Data not available
Trichocereine (N,N-Dimethylmescaline)	Data not available	Data not available	Data not available
2-Methylmescaline	525[5]	1,640[5]	1,094[5]
TMA	>10,000	12,000	>10,000
TMA-2	5,600	1,600	3,300
Escaline	>10,000	1,300	2,000
Proscaline	>10,000	2,100	3,100
Methallylescaline	Data not available	Potent agonist	Interacts
2C-B	4,800	1,000	2,200
25B-NBOMe	1,000	0.16	1.1

<sup>1</sup> A<sub>2</sub> value represents the functional antagonist potency, which is not a direct measure of agonist binding affinity (K<sub>i</sub>).

Table 2: In Vitro Functional Potency and Efficacy

Compound	5-HT <sub>2a</sub> EC <sub>50</sub> (nM)	5-HT <sub>2a</sub> E <sub>max</sub> (%)	5-HT <sub>2B</sub> EC <sub>50</sub> (nM)	5-HT <sub>2B</sub> E <sub>max</sub> (%)
Mescaline	10,000[1]	44[1]	>20,000[1]	26
N-Methylmescaline	Data not available	Data not available	Data not available	Data not available
Escaline	1,200	66	>10,000	31
Proscaline	1,100	72	>10,000	34
Methallylescaline	Potent agonist	Data not available	Data not available	Data not available
2C-B	130	85	1,100	67

Table 3: In Vivo Head-Twitch Response (HTR) in Rodents

Compound	HTR ED <sub>50</sub> (μmol/kg)	Potency Relative to Mescaline
Mescaline	26.3	1x
N-Methylmescaline	Did not substitute for mescaline[3][4]	Inactive
Trichocereine	Substituted for mescaline[3]	Active
TMA	13.6[6]	~2x
TMA-2	12.4[6]	~2.1x
Escaline	11.2	~2.3x
Proscaline	8.09	~3.3x

Table 4: Pharmacokinetic Parameters

Compound	Half-life (t <sub>1/2</sub> )	Bioavailability	Primary Metabolism
Mescaline	~3.6-6 hours[7][8]	≥53% (oral)[7]	Oxidative deamination[7][8]
N-Methylmescaline	Data not available	Data not available	Likely N-demethylation, oxidative deamination[8]
Trichocereine	Data not available	Data not available	Data not available
N,N-Dimethyltryptamine (DMT)	~9-12 minutes (IV)[9][10][11]	Low (oral)	MAO-A, CYP2D6, CYP2C19[9][10]

## Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

### Radioligand Binding Assay (for K<sub>i</sub> Determination)

Objective: To determine the binding affinity of a test compound for a specific receptor (e.g., 5-HT<sub>2a</sub>) by measuring its ability to displace a radiolabeled ligand.

Materials:

- Cell membranes expressing the receptor of interest (e.g., human 5-HT<sub>2a</sub>).
- Radioligand (e.g., [<sup>3</sup>H]ketanserin for 5-HT<sub>2a</sub>).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., a high concentration of an unlabeled ligand like ketanserin).
- Test compounds at various concentrations.

- 96-well filter plates (e.g., GF/B filters).
- Cell harvester.
- Scintillation counter and scintillation fluid.

#### Procedure:

- **Assay Setup:** In a 96-well plate, combine the assay buffer, radioligand, and either the test compound at varying concentrations, buffer for total binding, or the non-specific binding control.
- **Incubation:** Add the cell membrane suspension to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.
- **Filtration:** Terminate the assay by rapidly filtering the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
- **Washing:** Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Counting:** Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC<sub>50</sub> value (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC<sub>50</sub> to the K<sub>i</sub> value using the Cheng-Prusoff equation.<sup>[8][12][13][14]</sup>

## Calcium Flux Assay (for Functional Potency - EC<sub>50</sub>)

**Objective:** To measure the functional potency of a compound by quantifying the increase in intracellular calcium concentration following Gq-coupled receptor activation.

#### Materials:

- Cells stably expressing the Gq-coupled receptor of interest (e.g., 5-HT<sub>2a</sub>).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Test compounds at various concentrations.
- A fluorescence plate reader with kinetic read capabilities.

#### Procedure:

- **Cell Plating:** Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
- **Dye Loading:** Remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.
- **Compound Addition:** Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Then, automatically add the test compound at various concentrations to the wells.
- **Signal Detection:** Immediately after compound addition, measure the fluorescence intensity kinetically over a period of time (e.g., every second for 2-3 minutes) to capture the transient calcium signal.
- **Data Analysis:** Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the logarithm of the compound concentration and use non-linear regression to calculate the EC<sub>50</sub> value (the concentration that produces 50% of the maximal response).

## Head-Twitch Response (HTR) Assay in Rodents

**Objective:** To assess the in vivo psychedelic-like activity of a compound by quantifying the frequency of head-twitch responses in mice or rats.<sup>[15][16]</sup>

#### Materials:

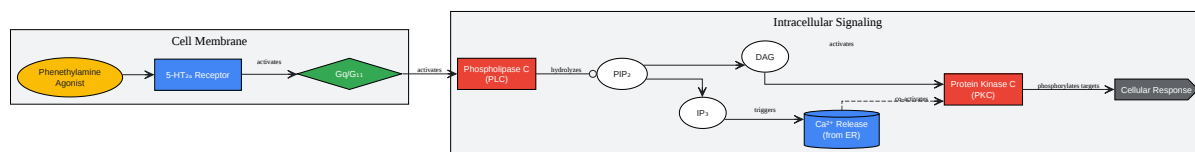
- Male C57BL/6J mice.
- Test compounds at various doses.
- Vehicle control (e.g., saline).
- Observation chambers.
- A magnetometer-based system or a high-speed camera for automated detection (optional, but recommended for accuracy).

#### Procedure:

- **Acclimation:** Place the mice individually in the observation chambers and allow them to acclimate for a period of time (e.g., 10-30 minutes).
- **Drug Administration:** Administer the test compound or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).
- **Observation:** Immediately after administration, begin observing the mice for head-twitch responses. A head-twitch is a rapid, side-to-side rotational movement of the head.[\[15\]](#)[\[17\]](#)  
The observation period typically lasts for 30-60 minutes.
- **Quantification:** Count the number of head twitches for each mouse during the observation period. If using an automated system, the software will quantify the responses.
- **Data Analysis:** Plot the mean number of head twitches against the dose of the test compound. Use statistical analysis to determine the ED<sub>50</sub> value (the dose that produces 50% of the maximal response).[\[6\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

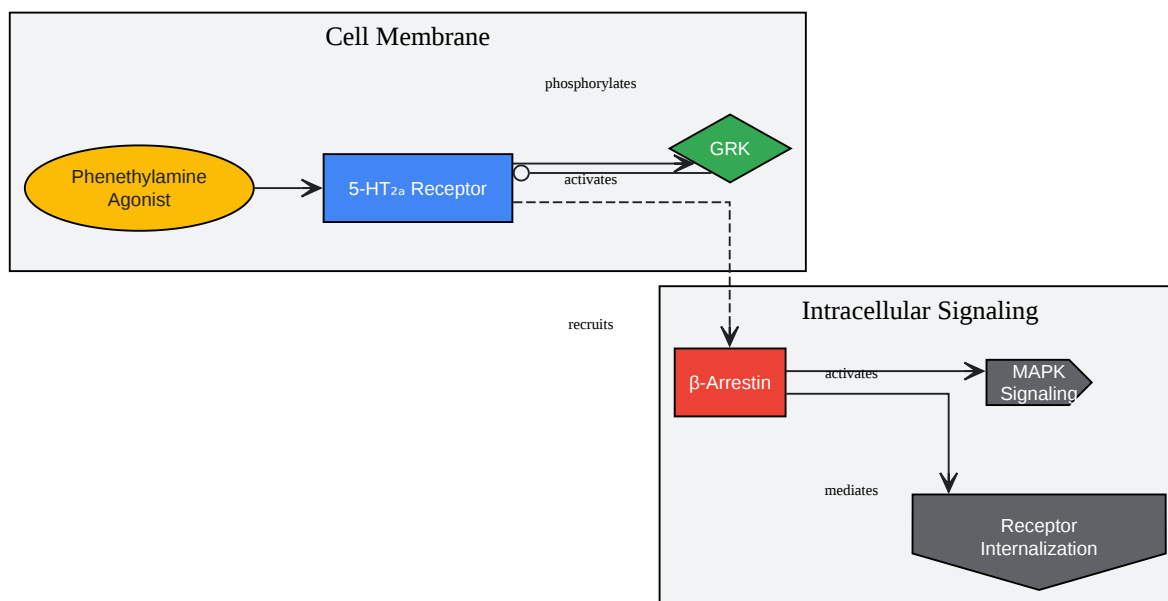
## Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the analysis of these phenethylamines.



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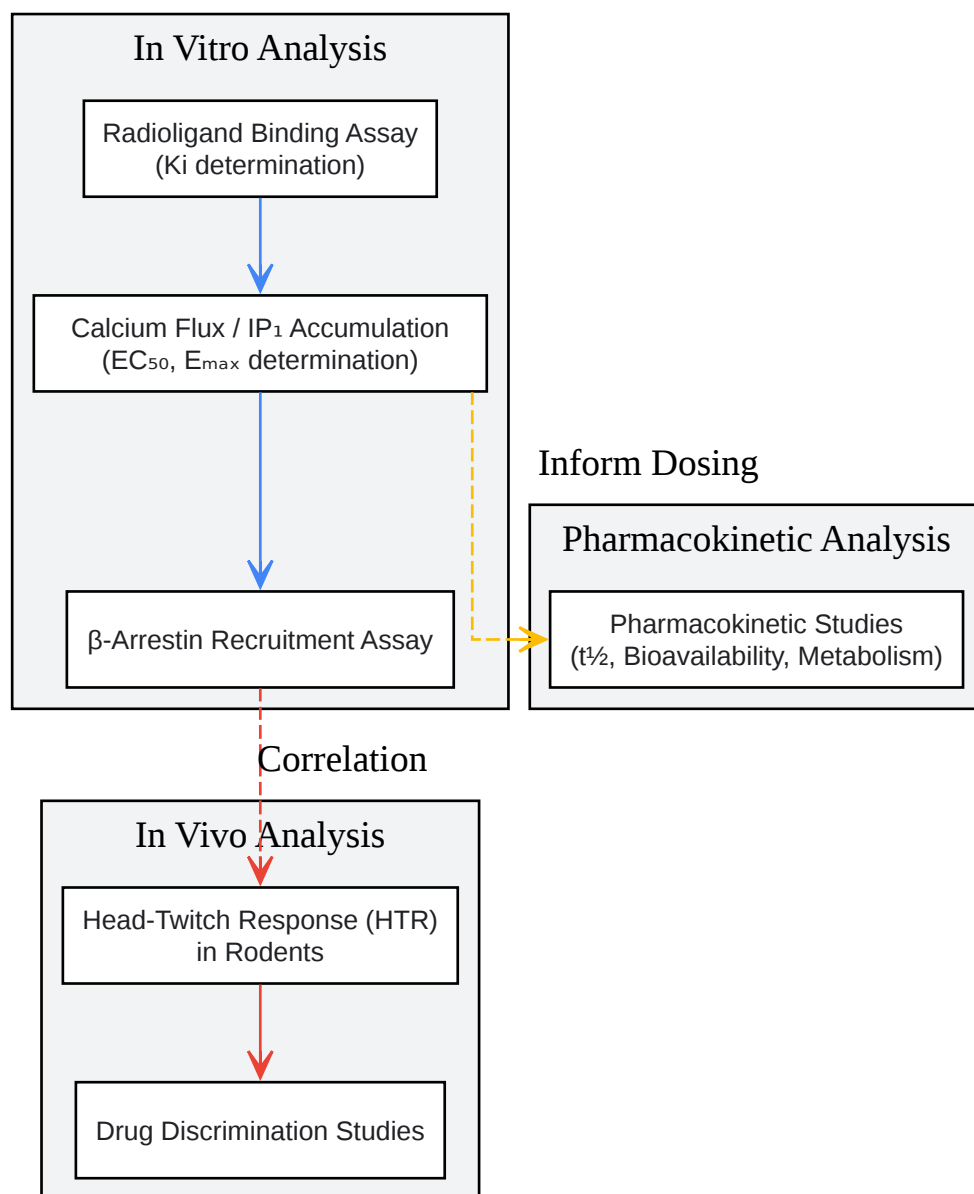
Caption: 5-HT<sub>2a</sub> Receptor Gq/PLC Signaling Pathway.



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Caption: 5-HT<sub>2a</sub> Receptor  $\beta$ -Arrestin Signaling Pathway.



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